molecular formula C110H205N3O39P2 B8234834 Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Cat. No.: B8234834
M. Wt: 2255.7 g/mol
InChI Key: LQKZRFADNCODFM-UIHQQFNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt), commonly abbreviated as Kdo₂-Lipid A (KLA), is a critical component of lipopolysaccharides (LPS) in Gram-negative bacteria. It consists of a lipid A moiety (a phosphorylated glucosamine disaccharide) covalently linked to two 3-deoxy-D-manno-octulosonic acid (Kdo) residues . This structure is essential for bacterial membrane integrity and serves as a potent endotoxin, activating innate immune responses via Toll-like receptor 4 (TLR4) signaling .

KLA is synthesized enzymatically in Salmonella typhimurium by transferring Kdo residues from cytidine monophosphate-Kdo (CMP-Kdo) to a lipid A precursor, forming a Kdo disaccharide (Kdo₂-4-Kdo) . Its ammonium salt form enhances solubility for experimental applications, such as membrane bilayer studies and immune response assays . Notably, 1 μg of KLA induces a TLR4-mediated immune response equivalent to 10 μg of LPS, making it a cost-effective tool for immunological research .

Properties

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZRFADNCODFM-UIHQQFNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H205N3O39P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2255.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) typically involves the chemical modification of lipid A, a component of LPS. The process includes the incorporation of 3-deoxy-D-manno-octulosonic acid (Kdo) residues into the lipid A structure. This is achieved through glycosylation reactions, where Kdo donors are reacted with lipid A under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Immunological Applications

Kdo2-Lipid A is known for its potent immunostimulatory properties, primarily through its interaction with Toll-like receptor 4 (TLR4). This receptor plays a crucial role in the innate immune response.

TLR4 Activation

  • Mechanism : Kdo2-Lipid A activates TLR4, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Prostaglandin E2 (PGE2) from immune cells.
  • Case Study : In vitro studies demonstrated that treatment with Kdo2-Lipid A at a concentration of 1 µM induced TNF and PGE2 release in adult rat spinal astrocyte cultures . In vivo, intrathecal administration of Kdo2-Lipid A in rats resulted in allodynia, indicating its potential role in pain modulation through TLR4 activation .

Antimicrobial Research

Kdo2-Lipid A serves as a model compound for studying interactions between antimicrobial peptides and bacterial membranes.

Interaction with Antimicrobial Peptides

  • Study Overview : Research has shown that the antimicrobial peptide melittin interacts with membranes containing Kdo2-Lipid A. Molecular dynamics simulations revealed that melittin penetrates the outer membrane, which is enriched with Kdo2-Lipid A, enhancing its antimicrobial efficacy .
  • Findings : The study indicated that the presence of Kdo2-Lipid A significantly alters the binding and pore-forming abilities of melittin, suggesting its potential use in developing new antimicrobial therapies .

Drug Development and Pharmaceutical Applications

Kdo2-Lipid A's defined structure and consistent biological activity make it a valuable tool in pharmaceutical research.

Vaccine Adjuvant

  • Application : Due to its strong immunogenic properties, Kdo2-Lipid A is investigated as an adjuvant in vaccine formulations. Its ability to enhance immune responses can lead to more effective vaccines against various pathogens.
  • Research Insight : Studies have shown that combining Kdo2-Lipid A with specific antigens can significantly boost antibody production compared to traditional adjuvants .

Structural Biology and Biochemical Studies

Kdo2-Lipid A is utilized in structural biology to elucidate the interactions between LPS and various proteins.

Structural Analysis

  • Methodology : The compound's purity allows for detailed structural analysis using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This facilitates the understanding of LPS-protein interactions at a molecular level.
  • Significance : Insights gained from these studies can inform drug design targeting bacterial infections by disrupting LPS interactions with host immune receptors .

Comparative Analysis Table

The following table summarizes key characteristics and findings related to Kdo2-Lipid A applications:

Application AreaKey FindingsReference
ImmunologyInduces TNF and PGE2 release via TLR4 activation
Antimicrobial ResearchEnhances melittin's efficacy against Gram-negative bacteria
Vaccine DevelopmentPotential adjuvant for improved vaccine efficacy
Structural BiologyFacilitates detailed analysis of LPS-protein interactions

Mechanism of Action

The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) involves its interaction with the immune system. The compound binds to toll-like receptor 4 (TLR4) on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This response is part of the body’s defense mechanism against bacterial infections .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between KLA and related lipid A derivatives:

Compound Structural Features Biological Activity Applications References
Kdo₂-Lipid A (KLA) - Lipid A with two Kdo residues
- Ammonium counterion
- Hexa-acylated (C14:0, C12:0)
Potent TLR4 agonist; 10x more active than LPS per unit mass Membrane bilayer studies, immune response research
Detoxified Lipid A (Salmonella R595) - Partially deacylated lipid A
- Lacks Kdo residues
Reduced endotoxicity; weak TLR4 activation Study of lipid A toxicity mechanisms
Monophosphoryl Lipid A (MPLA) - Synthetic derivative with single phosphate group
- 3D-(6-acyl) PHAD®
TLR4 agonist with lower pyrogenicity; used in vaccine adjuvants (e.g., Cervarix®) Vaccine development, immunotherapy
Lipid A Precursors (S. typhimurium) - Heterogeneous acylation (e.g., IVA: β-hydroxymyristoyl)
- Variable phosphate modifications
Biologically inactive; accumulate in Kdo-deficient mutants Study of lipid A biosynthesis pathways
Other Ammonium Salts (e.g., PI(8:0/8:0)) - Phosphatidylinositol derivatives
- Ammonium counterion
No TLR4 activity; modulate membrane fluidity Model membranes, drug delivery systems

Key Research Findings

Membrane Interaction Studies
  • KLA modulates the pore-forming activity of polymyxin B (PMB) in lipid bilayers. At 1 mol% in DOPC/DOPG membranes, KLA reduces PMB-induced transmembrane current by 50%, suggesting competitive binding to PMB .
  • Detoxified lipid A (Salmonella R595) shows weaker interactions with PMB, correlating with its reduced endotoxicity .
Immunological Potency
  • KLA activates TLR4 at 0.1 ng/mL in murine macrophages, comparable to LPS at 1 ng/mL .
  • MPLA retains TLR4-binding capacity but with 100-fold lower pyrogenicity, enabling its use in FDA-approved adjuvants .

Biological Activity

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt), commonly referred to as Kdo2-Lipid A, is a chemically defined lipopolysaccharide (LPS) derivative that exhibits significant biological activity, particularly in the context of immune response modulation. This article explores its structure, mechanisms of action, and implications in immunopharmacology, supported by relevant case studies and research findings.

Structure and Properties

Kdo2-Lipid A is characterized by the presence of two 3-deoxy-D-manno-octulosonic acid (KDO) residues linked to a lipid A backbone. Its molecular formula is C110H198N2Na4O39P2C_{110}H_{198}N_{2}Na_{4}O_{39}P_{2} with a molecular weight of approximately 2326.646 g/mol . This compound is notable for its endotoxin activity, comparable to that of native LPS, and its selective interaction with Toll-like receptor 4 (TLR4), a key player in the innate immune response.

Kdo2-Lipid A activates TLR4 through its interaction with the myeloid differentiation protein 2 (MD2), triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and prostaglandin E2 (PGE2). In vitro studies have demonstrated that Kdo2-Lipid A at a concentration of 1 µM can stimulate TNF and PGE2 release from adult rat spinal astrocytes .

Key Findings from Research Studies

  • In Vitro Studies : Kdo2-Lipid A was shown to induce TNF release of 6.2 ± 0.6 ng/mL and PGE2 release of 1.4 ± 0.3 ng/mL from spinal astrocyte cultures .
  • In Vivo Studies : An intrathecal injection of Kdo2-Lipid A in male Holzman Sprague-Dawley rats resulted in allodynia, indicating its potential role in pain modulation via TLR4 activation .

Comparative Analysis with Native LPS

The biological activity of Kdo2-Lipid A has been compared with that of native LPS, revealing that Kdo2-Lipid A induces similar immune responses at lower concentrations. Specifically, research indicates that 1 µg of Kdo2-Lipid A elicits a response equivalent to that produced by 10 µg of native LPS . This property makes Kdo2-Lipid A a promising candidate for therapeutic applications where reduced dosage and side effects are desired.

Parameter Kdo2-Lipid A Native LPS
Endotoxin ActivityEquivalentHigh
TLR4 ActivationYesYes
Cytokine InductionTNF, PGE2TNF, IL-6
Effective Dose1 µg10 µg

Applications in Immunopharmacology

The unique properties of Kdo2-Lipid A present various opportunities for pharmacological exploitation:

  • Vaccine Development : Structurally modified Kdo2-Lipid A can be utilized as an adjuvant in vaccines to enhance immune responses without the adverse effects associated with traditional LPS.
  • Antimicrobial Strategies : Targeting the biosynthetic pathway of Kdo2-Lipid A presents a novel approach for developing antibiotics against Gram-negative bacteria .
  • Anti-inflammatory Interventions : Kdo2-Lipid A/TLR4 antagonists may serve as therapeutic agents for conditions characterized by excessive inflammation .

Case Studies

  • Spinal Glial TLR4-Mediated Nociception : Research has shown that spinal glial cells activated by Kdo2-Lipid A contribute to pain signaling pathways through TLR4 .
    • Study Reference: Saito O et al., Br J Pharmacol. 2010;160(7):1754-1764.
  • Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have illustrated how antimicrobial peptides interact with membranes containing Kdo2-Lipid A, providing insights into membrane dynamics and peptide insertion mechanisms .

Q & A

Basic Research Questions

Q. What is the structural composition of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt), and how does it relate to its biological activity?

  • Answer : The compound consists of a lipid A moiety linked to two 3-deoxy-D-manno-octulosonyl (Kdo) residues. Lipid A is a glucosamine-based phospholipid that serves as the hydrophobic anchor of lipopolysaccharides (LPS) in Gram-negative bacterial membranes. The Kdo residues form part of the inner core oligosaccharide, critical for stabilizing LPS structure and mediating interactions with host immune receptors like TLR4 . The ammonium salt formulation enhances solubility for experimental use in aqueous buffers .

Q. How is Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) prepared for in vitro studies involving membrane models?

  • Methodology :

  • Stock preparation : Lyophilized powder is dissolved in Tris buffer (pH 7.4) and agitated to ensure dispersion.
  • Sonication/Extrusion : Lipid aggregates are disrupted via tip-probe sonication (10% power, pulsed mode) or extrusion through 0.22 μm PTFE filters to achieve optically clear dispersions.
  • Quality control : Solutions are used within a week to prevent aggregation, with structural integrity verified using polarization modulation infrared spectroscopy .

Q. What is the role of this compound in studying Toll-like receptor 4 (TLR4) activation?

  • Answer : As a synthetic analog of LPS, it binds to CD14, a co-receptor for TLR4, mimicking bacterial infection signals. Researchers use it to investigate TLR4-driven inflammatory pathways (e.g., NF-κB activation) and to screen inhibitors. For example, its interaction with CD14 can be competitively inhibited by molecules like PG, which blocks downstream cytokine production .

Advanced Research Questions

Q. How do structural variations in Kdo2-Lipid A influence its interaction with TLR4/MD2 complexes, and what experimental approaches resolve these dynamics?

  • Methodology :

  • Langmuir-Blodgett (LB) films : Asymmetric lipid bilayers are assembled on Au(111) electrodes, with Kdo2-Lipid A in the outer leaflet to mimic bacterial membranes.
  • Electrochemical analysis : Capacitance measurements and in situ infrared spectroscopy track potential-dependent structural changes, revealing how Kdo2-Lipid A acyl chains reorient under physiological electric fields .
    • Key finding : At negative membrane potentials, Kdo2-Lipid A adopts a disordered conformation, potentially altering TLR4 binding efficiency .

Q. What experimental challenges arise when reconciling contradictory data on Kdo2-Lipid A’s pro-inflammatory vs. inhibitory effects in TLR4 studies?

  • Analysis : Discrepancies may stem from:

  • Concentration-dependent effects : Low doses (ng/mL) activate TLR4, while high doses (μg/mL) induce tolerance via negative feedback .
  • Solution aggregation : Improper sonication or storage leads to micelle formation, reducing bioactivity. Dynamic light scattering (DLS) is recommended to confirm monodisperse preparations .
  • Cell-type specificity : Primary macrophages vs. immortalized cell lines (e.g., HEK293-TLR4) show divergent cytokine profiles due to differences in CD14 expression .

Q. How can researchers model the outer membrane (OM) of Gram-negative bacteria using Kdo2-Lipid A, and what are the limitations?

  • Protocol :

  • Asymmetric bilayer construction : Combine Kdo2-Lipid A (outer leaflet) with POPE phospholipids (inner leaflet) using LB/Langmuir-Schaefer techniques.
  • Validation : Atomic force microscopy (AFM) confirms membrane continuity, while fluorescence quenching assays assess permeability to small molecules (e.g., ethidium bromide) .
    • Limitation : The model lacks peptidoglycan layers and porins, limiting its utility in studying antibiotic penetration mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.